

# Lysosomal Proteases in Antibody-Drug Conjugate (ADC) Linker Cleavage: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the critical role lysosomal proteases play in the mechanism of action of modern Antibody-Drug Conjugates (ADCs). A core principle of ADC design is the selective release of a cytotoxic payload within target cancer cells, a process frequently orchestrated by proteases within the lysosome. Understanding the interplay between linker chemistry, protease activity, and the lysosomal environment is paramount for the rational design and optimization of next-generation ADCs.

# The Lysosomal Environment: The Processing Center for ADCs

The journey of an ADC culminates in the lysosome, an acidic organelle rich in hydrolytic enzymes. After an ADC binds to its target antigen on the cancer cell surface, it is internalized through receptor-mediated endocytosis.[1][2] The resulting endosome traffics through the cell and fuses with lysosomes. This fusion exposes the ADC to the unique lysosomal environment, characterized by:

• Low pH: The internal pH of lysosomes is maintained between 4.5 and 5.5, a stark contrast to the physiological pH of the blood (~7.4).[1] This acidic environment is optimal for the activity of many lysosomal enzymes.



 High Protease Concentration: Lysosomes contain a cocktail of more than 50 different hydrolases, including a high concentration of proteases called cathepsins. These enzymes are responsible for degrading proteins and other macromolecules.[3]

This combination of low pH and high protease content makes the lysosome an ideal compartment for the controlled cleavage of specifically designed ADC linkers.[2]

### **Key Lysosomal Proteases in ADC Therapy**

While many proteases exist within the lysosome, a few have been identified as primary drivers of ADC linker cleavage, largely due to their substrate specificity and elevated expression in various tumor types.[2][4]

Cathepsin B: This cysteine protease is the most prominent and well-studied enzyme in the context of ADC linker cleavage.[5] Its activity relies on a Cys-His catalytic dyad within its active site.[1] Crucially for ADC therapy, Cathepsin B is often upregulated in many cancer cells and metastatic tumors.[1][2][6] It functions optimally in the acidic milieu of the lysosome and possesses both endopeptidase (cleaving within a peptide chain) and exopeptidase (cleaving from the end) activity.[1] It is the primary enzyme responsible for cleaving the widely used Val-Cit linker.[7]

Other Cysteine Cathepsins: While Cathepsin B was initially thought to be solely responsible, subsequent gene knockout studies have revealed that other cathepsins, including Cathepsin L, Cathepsin S, and Cathepsin F, are also capable of cleaving common dipeptide linkers.[2][8] This redundancy ensures robust payload release even if Cathepsin B expression is variable, but it also complicates efforts to design linkers with absolute specificity to a single protease.[5]

# Protease-Cleavable Linker Design: The Valine-Citrulline Motif

The success of many clinically approved ADCs hinges on the design of linkers that are stable in systemic circulation but are efficiently processed within the lysosome.[10] The most successful and widely adopted protease-cleavable linker is based on the dipeptide valine-citrulline (Val-Cit).[7]







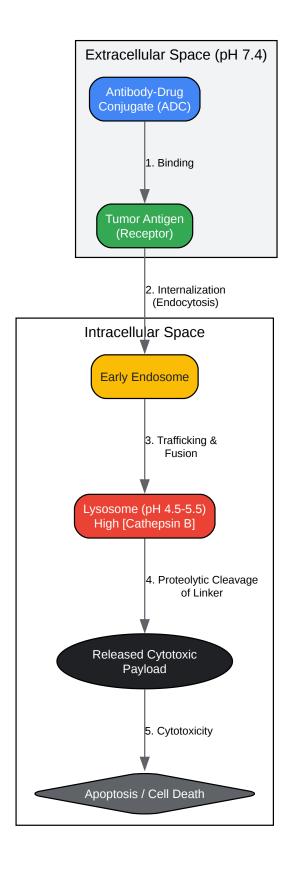
This linker is often coupled with a p-aminobenzyl carbamate (PABC) self-immolative spacer.[2] [8] The PABC unit is essential for several reasons:

- It connects the dipeptide to the payload.
- It prevents steric hindrance, allowing the protease better access to the cleavage site.[1][2]
- Following cleavage of the dipeptide, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction to release the payload in its unmodified, active form.[2][8]

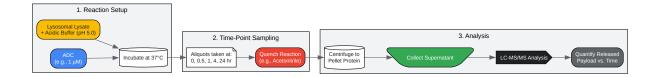
Cathepsin B efficiently recognizes and cleaves the peptide bond on the C-terminal side of the citrulline residue, initiating the payload release cascade. Other dipeptide sequences like Val-Ala are also used, but Val-Cit has demonstrated a superior combination of lysosomal lability and plasma stability.[7][11]

Diagram 1: ADC Internalization and Proteolytic Activation









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